N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide typically involves the reaction of 8-butoxyquinoline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or propoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: Quinoline derivatives, including N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide, have shown promise as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of bacteria, fungi, and cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the development of specialty chemicals and materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth of cancer cells or microorganisms.
Comparison with Similar Compounds
N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide can be compared with other quinoline derivatives, such as:
N-(8-butoxyquinolin-5-yl)-2-diethylaminoacetamide: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
8-butoxyquinoline: A simpler quinoline derivative that serves as a precursor for the synthesis of more complex compounds like this compound.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug, highlighting the diverse applications of quinoline compounds in medicine.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-5-15-28-21-12-11-20(19-10-7-13-24-22(19)21)25-23(26)17-8-6-9-18(16-17)27-14-4-2/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,26) |
InChI Key |
UQHUDNJQMPPSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCCC)C=CC=N2 |
Origin of Product |
United States |
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